molecular formula C9H15NO2 B2742455 Methyl 5-azaspiro[3.4]octane-2-carboxylate CAS No. 2260917-57-3

Methyl 5-azaspiro[3.4]octane-2-carboxylate

Cat. No. B2742455
CAS RN: 2260917-57-3
M. Wt: 169.224
InChI Key: DIDAXCKAUHPILV-OTSSQURYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-azaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.224. It is closely related to other compounds such as “methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride” and "methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15NO2/c1-12-8(11)7-5-9(6-7)3-2-4-10-9/h7,10H,2-6H2,1H3/t7-,9+ . This indicates the presence of a spirocyclic structure in the molecule.

Scientific Research Applications

Peptide Synthesis and Dipeptide Synthons

"Methyl 5-azaspiro[3.4]octane-2-carboxylate" has been utilized in the synthesis of heterospirocyclic compounds, serving as a novel class of dipeptide synthons. For example, it has been involved in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which has shown potential in peptide synthesis as a dipeptide building block. This compound has facilitated the preparation of analogues of peptides and has been used in the successful preparation of a nonapeptide, demonstrating its utility in peptide synthesis (Suter et al., 2000).

Cycloaddition Reactions

In another study, "this compound" derivatives have been obtained through cycloaddition reactions. Specifically, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were synthesized by a regioselective 1,3-dipolar cycloaddition process. This highlights the compound's role in generating structurally complex and diverse cyclic compounds, which are valuable in medicinal chemistry and drug discovery (Molchanov & Tran, 2013).

Nucleophilic Ring Opening Reactions

The compound has also been a subject in studies involving the nucleophilic ring opening of epoxides, leading to the synthesis of functionalized spirocyclic and bicyclic derivatives. These products are important structural sub-units in several classes of bioactive compounds, showcasing the versatility of "this compound" in synthesizing complex molecular architectures with potential biological activity (Santos et al., 2000).

Drug Discovery Modules

Furthermore, the compound has been pivotal in the construction of multifunctional modules for drug discovery. New classes of related spirocycles have been synthesized, designed to act as novel, multifunctional, and structurally diverse modules. These efforts are geared towards enhancing the library of molecules available for drug discovery and development, with a focus on enantioselective approaches to these spirocycles (Li, Rogers-Evans, & Carreira, 2013).

properties

IUPAC Name

methyl 5-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-5-9(6-7)3-2-4-10-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDAXCKAUHPILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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